2-amino-N-(3-chlorobenzyl)benzamide
Description
Significance of Benzamide (B126) Scaffolds in Chemical and Biological Sciences
The benzamide scaffold, a structure incorporating a benzene (B151609) ring attached to an amide functional group, is a cornerstone in chemical and biological sciences. researchgate.netmdpi.com This structural motif is prized for its stability and the relative ease with which it can be synthesized and modified. mdpi.com The amide bond is fundamental to countless biological processes, making benzamide derivatives readily interactive with biological systems. researchgate.netmdpi.com Their ability to form hydrogen bonds and participate in various intermolecular interactions allows them to bind to enzymes and receptors, influencing a wide array of biological pathways. ontosight.ai This inherent bioactivity has made the benzamide scaffold a privileged structure in drug discovery and medicinal chemistry. researchgate.netnih.gov
The versatility of the benzamide core allows for the introduction of diverse substituents, enabling chemists to fine-tune the molecule's properties for specific applications. This adaptability has led to the creation of vast libraries of benzamide derivatives, each with unique chemical and biological profiles. The study of these derivatives continues to be an active area of research, with scientists constantly exploring new synthetic methodologies and applications. walshmedicalmedia.com
Overview of Pharmacological and Material Science Applications of Benzamide Derivatives
The applications of benzamide derivatives are extensive, spanning from life-saving pharmaceuticals to advanced polymeric materials. researchgate.net
Pharmacological Applications:
In the pharmaceutical industry, benzamide derivatives are a well-established class of drugs with a wide range of therapeutic uses. walshmedicalmedia.comdrugbank.com They are recognized for their activity as:
Antipsychotics: Certain substituted benzamides, such as amisulpride (B195569) and sulpiride, are used to treat psychiatric conditions like schizophrenia by acting as dopamine (B1211576) receptor antagonists. walshmedicalmedia.comdrugbank.com
Antiemetics: Compounds like metoclopramide (B1676508) are effective in managing nausea and vomiting, often associated with gastroesophageal reflux disease or chemotherapy. medchemexpress.com
Anticancer Agents: Research has shown that some benzamide derivatives exhibit promising anticancer properties. researchgate.net
Analgesics and Anti-inflammatory Agents: The benzamide structure is a key feature in some non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving medications. researchgate.netmdpi.com
Antimicrobial Agents: Various benzamide derivatives have demonstrated activity against bacteria and fungi. researchgate.netnih.gov
Cardiovascular Drugs: Certain benzamides are used in the treatment of cardiac arrhythmias. researchgate.net
Material Science Applications:
Beyond medicine, benzamide derivatives are also utilized in material science. Their rigid structure and ability to form strong intermolecular hydrogen bonds make them suitable for the development of:
Polymers: Benzamides are used as building blocks in the synthesis of high-performance polymers with desirable thermal and mechanical properties. researchgate.net
Agrochemicals: Some benzamide derivatives have been developed as insecticides. For instance, 2-amino-5-chloro-N,3-dimethylbenzamide is a precursor to insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. google.com
The following table provides a glimpse into the diverse pharmacological roles of some benzamide derivatives:
| Drug Name | Therapeutic Class | Primary Mechanism of Action |
| Amisulpride | Antipsychotic | Dopamine D2/D3 receptor antagonist |
| Metoclopramide | Antiemetic, Prokinetic | Dopamine D2 receptor antagonist, 5-HT4 receptor agonist |
| Moclobemide | Antidepressant | Reversible inhibitor of monoamine oxidase A (MAO-A) |
| Procainamide | Antiarrhythmic | Blocks sodium channels in the heart |
| Entinostat | Anticancer | Histone deacetylase (HDAC) inhibitor |
Contextualization of 2-amino-N-(3-chlorobenzyl)benzamide within Benzamide Research
Within the vast landscape of benzamide research, This compound represents a specific molecule with potential for further investigation. Its structure combines the core benzamide scaffold with two key substituents: an amino group at the 2-position of the benzoyl ring and a 3-chlorobenzyl group attached to the amide nitrogen.
The presence of the 2-amino group is significant, as this feature is found in many biologically active benzamides and can serve as a handle for further chemical modifications. For example, 2-aminobenzamide (B116534) derivatives are known to have antibacterial, antifungal, and insecticidal properties and are often used as intermediates in the synthesis of other complex molecules like quinazolinones. researchgate.net
While extensive, publicly available research specifically detailing the synthesis, properties, and biological activity of this compound is limited, its structural motifs suggest potential areas of interest for researchers in medicinal chemistry and drug discovery. The synthesis of similar N-substituted 2-aminobenzamides has been reported in the literature, often involving the reaction of a substituted benzoic acid with an appropriate amine. researchgate.net The exploration of this particular compound could uncover novel biological activities, contributing to the ever-expanding knowledge base of benzamide derivatives.
Here are some of the known properties of a related compound, 2-Amino-N-(3-chlorophenyl)benzamide:
| Property | Value |
| Molecular Formula | C13H11ClN2O |
| Density | 1.4±0.1 g/cm3 |
| Boiling Point | 335.7±27.0 °C at 760 mmHg |
Data for 2-Amino-N-(3-chlorophenyl)benzamide, a structurally similar compound. chemsrc.com
Structure
3D Structure
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-amino-N-[(3-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H13ClN2O/c15-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)16/h1-8H,9,16H2,(H,17,18) |
InChI Key |
GQNVUHVSUQXDBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Benzamide (B126) Derivatives
The creation of the benzamide backbone is a well-trodden path in organic synthesis, with several reliable methods at the chemist's disposal.
Acylation Reactions: Principles and Applications
Acylation reactions represent a fundamental approach to amide bond formation. This typically involves the reaction of an amine with a carboxylic acid or its more reactive derivative. For the synthesis of 2-amino-N-(3-chlorobenzyl)benzamide, this would entail the coupling of a 2-aminobenzoic acid equivalent with 3-chlorobenzylamine.
Schotten-Baumann Reaction Mechanisms and Variants
The Schotten-Baumann reaction is a classic method for acylating amines using an acyl chloride in the presence of a base. nih.govgoogle.com The reaction proceeds via a nucleophilic acyl substitution mechanism.
The key steps are:
Nucleophilic Attack: The amine (3-chlorobenzylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (e.g., 2-aminobenzoyl chloride). This forms a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group.
Deprotonation: A base, typically aqueous sodium hydroxide (B78521) or pyridine, neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. nih.govcapes.gov.br
A biphasic system of water and an organic solvent (like dichloromethane (B109758) or diethyl ether) is often employed, where the base in the aqueous phase neutralizes the acid, while the reactants and product remain in the organic phase. mdpi.com
Direct Condensation Approaches
Direct condensation involves forming the amide bond directly from a carboxylic acid and an amine, usually with the aid of a coupling agent or by removing water. While thermally-driven direct amidation can occur, it often requires high temperatures. researchgate.netgoogle.com More commonly, boron-based reagents like B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of various carboxylic acids with a broad range of amines under milder conditions. researchgate.netgoogle.com This approach avoids the need to first convert the carboxylic acid to a more reactive species like an acyl chloride.
Multi-step Synthetic Strategies for Functionalized Benzamides
The synthesis of specifically functionalized benzamides like this compound often relies on multi-step sequences. A highly effective and common strategy involves the use of isatoic anhydride (B1165640) as a precursor for the 2-aminobenzoyl moiety. nih.govsciencemadness.org
The reaction proceeds through the nucleophilic attack of the amine (3-chlorobenzylamine) on one of the carbonyl carbons of the isatoic anhydride ring. mdpi.com This is followed by a ring-opening and subsequent decarboxylation (loss of CO₂) to yield the desired 2-amino-N-substituted benzamide. mdpi.com This method is advantageous as isatoic anhydride is a stable, commercially available solid, and the reaction often proceeds in good to excellent yields. nih.gov The reaction can be carried out under conventional heating in a solvent like DMF or under solvent-free microwave irradiation. mdpi.com
A plausible multi-step synthesis for this compound is outlined below:
| Step | Reactant 1 | Reactant 2 | Conditions | Product |
| 1 | Isatoic Anhydride | 3-Chlorobenzylamine | Heat in DMF or Microwave Irradiation | This compound |
This approach is well-documented for a variety of substituted amines, yielding the corresponding 2-aminobenzamide (B116534) derivatives. nih.govmdpi.com
Another multi-step approach could start from 2-nitrobenzoic acid derivatives. For example, 3-methyl-2-nitrobenzoic acid methyl ester can be reacted with an amine, followed by the reduction of the nitro group to an amine, and subsequent chlorination. google.com This highlights the flexibility of synthetic planning, where the order of functional group installation can be varied.
Emerging Synthetic Techniques and Process Optimization (e.g., Ultrasonic Irradiation, Continuous Flow Reactors)
Modern synthetic chemistry emphasizes efficiency, safety, and sustainability, leading to the adoption of new technologies.
Ultrasonic Irradiation: Sonochemistry has been applied to accelerate amide synthesis. researchgate.net For instance, the direct condensation of benzoic acids and amines has been achieved under ultrasonic irradiation in the presence of a catalyst, leading to high yields in significantly reduced reaction times compared to conventional methods. researchgate.net Microwave irradiation has also been successfully used for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride, offering a time-efficient and high-yielding alternative to classical heating. nih.govmdpi.com
Continuous Flow Reactors: Flow chemistry provides advantages in mixing, heat transfer, and safety, making it suitable for process optimization and scale-up. nycu.edu.tw Direct amide synthesis has been demonstrated in continuous-flow systems, for example, using carbon disulfide as a coupling agent. sciencemadness.org This technology allows for the on-demand generation of amides with simplified purification protocols. sciencemadness.orgresearchgate.net
Derivatization and Chemical Modification Strategies
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of related compounds. The primary amino group, the amide N-H, and the two aromatic rings are all potential reaction handles.
Reactions of the 2-Amino Group: The primary aromatic amine is a versatile functional group. It can undergo diazotization with nitrous acid, followed by cyclization to form 3-substituted-1,2,3-benzotriazin-4(3H)-ones. researchgate.net Furthermore, the amino group can be condensed with aldehydes or ketones to form various heterocyclic structures, such as 2,3-dihydroquinazolin-4(1H)-ones. nih.gov It can also be acylated or alkylated to introduce further substituents. wikipedia.org
Modification of the Amide Linkage: The N-H of the amide bond can be a site for further substitution, although this is generally less reactive than the primary amino group.
Modifications of the Benzyl (B1604629) Group: The N-benzyl group itself can be a target for modification. The benzylic C-H bonds exhibit enhanced reactivity and can be functionalized. nih.gov For example, oxidation can convert the benzylic methylene (B1212753) group to a carbonyl. nih.gov More drastically, the entire N-benzyl group can be removed through hydrogenolysis, a process known as debenzylation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or ammonium (B1175870) formate. researchgate.net This would yield the parent 2-aminobenzamide.
Aromatic Ring Substitution: The aromatic rings can potentially undergo electrophilic aromatic substitution, although the directing effects of the existing substituents (amino, amido, and chloro groups) would need to be considered to control the regioselectivity of such reactions.
The following table summarizes potential derivatization reactions:
| Functional Group | Reaction Type | Reagents | Potential Product Class |
|---|---|---|---|
| 2-Amino Group | Diazotization/Cyclization | NaNO₂, HCl | Benzotriazinones |
| 2-Amino Group | Condensation | Aldehydes/Ketones | Quinazolinones |
| N-Benzyl Group | Hydrogenolysis (Debenzylation) | H₂, Pd/C or Ammonium Formate, Mg | 2-Aminobenzamide |
| Benzylic Methylene | Oxidation | KMnO₄ or CrO₃-dmpyz | N-(3-chlorobenzoyl)-2-aminobenzamide |
Functional Group Interconversions and Substitutions
The functional groups present in this compound, namely the amino group, the amide linkage, and the chlorine atom, are all amenable to chemical modification.
One notable transformation of a related compound, 2-amino-N-phenylbenzamide, involves the diazotization of the amino group followed by spontaneous cyclization to form 3-phenyl-1,2,3-benzotriazin-4(3H)-ones. nih.gov This reaction provides a pathway to a different class of heterocyclic compounds. The general scheme for this type of transformation is as follows:
Reaction Scheme: Diazotization and Cyclization of 2-amino-N-phenylbenzamides
2-amino-N-phenylbenzamide derivative -> [Diazotization] -> 3-phenyl-1,2,3-benzotriazin-4(3H)-one derivative
While specific studies on the chlorine substitution of this compound are not extensively detailed in the literature, the halogen atom on the benzyl ring represents a potential site for nucleophilic substitution reactions. In analogous compounds, such as substituted N-benzyl-3-chloropyrazine-2-carboxamides, the chlorine atom can be displaced by nucleophiles like benzylamine (B48309). nih.gov This suggests that the chlorine atom in this compound could potentially be replaced by other functional groups, such as amines, thiols, or alkoxides, under appropriate reaction conditions.
Furthermore, the amino group itself can be derived from the reduction of a nitro group. For instance, in the synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamide analogues, the reduction of an aromatic nitro group is a key step. researchgate.net When other halogens are present in the molecule, specific reducing agents like an activated zinc/copper pair in aqueous ammonium chloride can be employed to prevent dehalogenation. researchgate.net
Synthesis of Novel Analogs and Hybrid Molecules
The synthesis of novel analogs and hybrid molecules based on the 2-aminobenzamide scaffold is an active area of research. These efforts aim to explore the structure-activity relationships of this class of compounds.
A straightforward approach to synthesizing analogs is through the reaction of isatoic anhydride with a variety of substituted benzylamines. For example, the reaction of isatoic anhydride with benzylamine yields 2-amino-N-benzylbenzamide, a close analog of the title compound. nih.gov By using different substituted benzylamines, a library of diverse analogs can be generated.
Another strategy involves the multi-step synthesis starting from different precursors. For example, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has been synthesized to investigate their biological activities. The synthesis of N-(2-aminoethyl)-N-phenyl benzamide derivatives has been achieved by the reductive alkylation of corresponding anilines with N-Boc-2-aminoacetaldehyde, followed by benzoylation and deprotection. researchgate.net
The following table summarizes the synthesis of some 2-amino-N-phenylbenzamide analogs, showcasing the variety of substituents that can be incorporated. nih.gov
| Compound ID | Substituent (X) | Substituent (R) | Molecular Formula | Yield (%) |
| 1a | H | H | C₁₃H₁₂N₂O | 80 |
| 1b | H | 4-Cl | C₁₃H₁₁ClN₂O | 76 |
| 1c | H | 4-Br | C₁₃H₁₁BrN₂O | 82 |
| 1d | H | 4-F | C₁₃H₁₁FN₂O | 75 |
| 1e | H | 4-CH₃ | C₁₄H₁₄N₂O | 84 |
| 1h | H | 3-Cl | C₁₃H₁₁ClN₂O | 79 |
This table is based on data for 2-amino-N-phenylbenzamide analogs. nih.gov
Furthermore, hybrid molecules can be created by incorporating the 2-amino-N-benzylbenzamide moiety into larger structures. For instance, this has been achieved by the one-pot, three-component functionalization of short acyl-chloride multi-walled carbon nanotubes with isatoic anhydride and benzylamine. nih.gov This process attaches the 2-amino-N-benzylbenzamide group to the surface of the carbon nanotubes. nih.gov
Molecular Design, Structure Activity Relationships Sar , and Structural Analysis
Influence of Molecular Architecture on Biological Activity
The specific arrangement of atoms and functional groups within 2-amino-N-(3-chlorobenzyl)benzamide dictates its potential biological effects. The spatial orientation, substituent patterns, and conformational flexibility are all critical determinants of activity.
The presence and position of chlorine atoms on the benzyl (B1604629) ring are significant modulators of the compound's properties. The chlorine atom in the meta position, as seen in this compound, influences the molecule's lipophilicity and electronic distribution.
Generally, the introduction of a chlorine atom to an aromatic ring increases its lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in protein targets. researchgate.net The electron-withdrawing nature of chlorine also affects the reactivity of the molecule. researchgate.net Studies on analogous compounds have shown that the position of the halogen is crucial. For instance, in a series of α-substituted amino acid derivatives, meta-substitution on an aromatic ring with electron-withdrawing groups like chlorine resulted in a 1.5- to 4.5-fold increase in binding affinity for metabotropic glutamate (B1630785) receptors. nih.gov In contrast, para-substitution with fluorine in the same study led to an even greater increase in affinity, highlighting that positional isomers can have distinct biological outcomes. nih.gov
In another example involving 2-amino-N-phenylbenzamides, the introduction of a chlorine atom at the 5-position of the 2-aminobenzamide (B116534) ring (not the N-benzyl ring) was found to improve antimycobacterial activity. researchgate.net This demonstrates that chloro-substitution on either of the aromatic rings can be a key factor in modulating biological effects. Dual substitutions, such as in a 2-amino-N-(3,4-dichlorophenyl)benzamide, have also been found to produce significant antimycobacterial activity. researchgate.net
Table 1: Effect of Chloro-Substitution on Biological Activity in Related Compounds
| Compound/Series | Substitution Pattern | Observed Effect | Source |
|---|---|---|---|
| α-Substituted Amino Acid Analogs | meta-Chloro on aromatic ring | 1.5- to 4.5-fold increase in receptor affinity | nih.gov |
| α-Substituted Amino Acid Analogs | para-Fluoro on aromatic ring | Greater increase in affinity than meta or ortho substitution | nih.gov |
| 2-Amino-N-phenylbenzamides | 5-Chloro on the 2-aminobenzamide ring | Improved antimycobacterial activity | researchgate.net |
The replacement of the chlorine atom with other functional groups can dramatically alter the compound's biological activity by modifying its steric, electronic, and hydrophobic properties.
Electron-Withdrawing Groups: Groups like trifluoromethyl (CF₃) and nitro (NO₂) are strong electron-withdrawing agents. In studies of metabotropic glutamate receptor antagonists, meta-substitution with a trifluoromethyl group led to increased binding affinity. nih.gov
Electron-Donating Groups: Methoxy (B1213986) (OCH₃), alkyl (e.g., methyl, CH₃), and aryl (e.g., phenyl) groups are electron-donating. These groups can also enhance biological activity. For example, meta-substitution with a methyl or methoxy group increased affinity in the same antagonist study. nih.gov In a series of 2-aminobenzamide derivatives, a para-tolyl group (an alkyl-substituted aryl group) on the nitrogen atom was synthesized and evaluated for antimicrobial potential. mdpi.com
Hydrogen-Bonding Groups: Substituents like methoxy or hydroxyl can form intramolecular hydrogen bonds. In some benzamide (B126) series, a 2-methoxy group can form a hydrogen bond with the amide proton, influencing the molecule's conformation and lipophilicity. nih.gov Conversely, a 6-hydroxy group can form a hydrogen bond with the amide carbonyl, which also alters the compound's physical properties. nih.gov
Bulky Groups: Large substituents, such as a phenyl or thiophene (B33073) group at the 5-position of the 2-aminobenzamide ring in HDAC inhibitors, have been shown to increase selectivity for certain enzyme isoforms (HDAC1/2 over HDAC3). nih.gov
Stereochemistry is a critical aspect of drug design, as different enantiomers (non-superimposable mirror images) of a chiral molecule can exhibit vastly different pharmacological activities. researchgate.net While this compound itself is not chiral, the introduction of a stereocenter, for example by adding a substituent to the methylene (B1212753) bridge (-CH₂-), would result in a pair of enantiomers.
In such a case, it would be expected that the two enantiomers would interact differently with chiral biological targets like proteins and enzymes. researchgate.net Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. For many chiral drugs, the activity resides primarily in a single enantiomer. researchgate.net The chiral recognition and separation of amide enantiomers are significant areas of study, often employing techniques like NMR spectroscopy with chiral solvating agents. rsc.org
The amide bond (-C(=O)-NH-) is a cornerstone of the structure of this compound. Due to partial double-bond character, rotation around the C-N bond is restricted, leading to planar amide geometry. Amides typically exist in a trans conformation, where the carbonyl oxygen and the N-H proton are on opposite sides, as this is sterically favored over the cis conformation.
The conformation of the amide group is crucial for its biological function, as it dictates the spatial relationship between the two aromatic rings and the hydrogen bonding capabilities of the molecule. wikipedia.org The amide group's carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. wikipedia.org These interactions are fundamental to how the molecule binds to its biological target. In some constrained cyclic molecules, ring strain can lead to distortions of the amide bond, such as twisting or pyramidization at the nitrogen atom, which in turn affects stability and behavior. nih.gov While this compound is acyclic, its preferred conformation will be one that minimizes steric hindrance while optimizing potential binding interactions.
Structure-Activity Relationship Elucidation
Understanding the structure-activity relationship (SAR) involves determining how specific structural features of a molecule relate to its biological activity. This is a foundational process in medicinal chemistry for optimizing lead compounds. nih.govnih.gov
The elucidation of SAR for a molecule like this compound would involve the systematic synthesis and biological testing of a library of related compounds. nih.govmdpi.com This process allows researchers to probe the importance of each part of the molecule.
A typical SAR study on this scaffold might involve:
Modification of the Benzyl Ring: Synthesizing analogs where the chlorine atom is moved to the ortho or para positions. Introducing other substituents (e.g., methyl, methoxy, nitro) at various positions to probe electronic and steric requirements. nih.gov
Modification of the 2-Aminobenzamide Ring: Adding substituents to the other available positions (4, 5, or 6) on the 2-aminobenzamide ring to see how this affects activity and selectivity, as demonstrated in studies of HDAC inhibitors. nih.gov
Alteration of the Amide Linker: Replacing the amide with a "reverse amide" or other bioisosteres to explore different hydrogen bonding patterns and conformational flexibility. nih.gov One could also introduce substituents on the methylene bridge to explore stereochemical effects.
For example, a study on 2-aminobenzamide derivatives as HDAC inhibitors systematically explored substitutions on both the 2-aminobenzamide ring and the "capping" group (analogous to the benzyl group) to develop compounds with improved potency and isoform selectivity. nih.gov This iterative process of design, synthesis, and testing is fundamental to mapping the SAR and discovering optimized molecules. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide |
| 2-amino-N-(3,4-dichlorophenyl)benzamide |
| 2-amino-N-(p-tolyl)benzamide |
| Entinostat |
Pharmacophore Modeling and Identification of Key Binding Elements
While a specific pharmacophore model for this compound is not extensively documented in dedicated literature, robust models for the parent N-benzylbenzamide and 2-aminobenzamide scaffolds provide significant insight into its key binding elements. nih.govacs.orgnih.gov Pharmacophore modeling for related compounds identifies several crucial features essential for molecular interaction and biological activity.
A study on N-benzyl benzamide derivatives as melanogenesis inhibitors identified a 3D pharmacophore model where specific atoms of the ligand are critical for receptor interaction. nih.gov For the broader class of 2-aminobenzamide derivatives, research suggests that the molecule can exist in different tautomeric forms, which can lead to the formation of intramolecular hydrogen bonds. mdpi.com This can create "closed" pharmacophore sites that may reduce activity, indicating that maintaining an "open" conformation, where binding elements are accessible, is crucial. mdpi.com
The key binding elements typically identified in related scaffolds include:
A Hydrogen Bond Donor: The amino group (-NH2) on the benzamide ring is a critical hydrogen bond donor. nih.gov
A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the amide linkage serves as a primary hydrogen bond acceptor. nih.gov
Aromatic Rings: Both the aminobenzamide ring and the chlorobenzyl ring provide platforms for π-π stacking and hydrophobic interactions with target proteins. nih.gov
Table 1: General Pharmacophore Features for the N-Benzyl-2-Aminobenzamide Scaffold
| Feature | Description | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | The primary amine (-NH₂) on the benzamide ring. | Forms hydrogen bonds with acceptor sites (e.g., aspartate, glutamate) in a receptor pocket. nih.gov |
| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen (C=O) of the amide linker. | Forms hydrogen bonds with donor sites (e.g., backbone N-H) in a receptor. nih.gov |
| Aromatic Ring 1 (AR1) | The 2-aminobenzamide ring system. | Engages in π-π stacking or hydrophobic interactions; acts as the core scaffold. nih.gov |
| Aromatic Ring 2 (AR2) | The 3-chlorobenzyl ring system. | Provides further hydrophobic interactions and orients the halogen substituent. nih.gov |
| Hydrophobic/Halogen (HY/X) | The chlorine atom at the meta-position of the benzyl ring. | Participates in hydrophobic or specific halogen bonding, enhancing binding affinity and selectivity. acs.org |
This table is a generalized representation based on pharmacophore models of related 2-aminobenzamide and N-benzylbenzamide derivatives.
Spectroscopic and Analytical Characterization Methodologies
The definitive identification and structural confirmation of this compound rely on a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, published dataset for the 3-chloro isomer is not available, the data for the closely related isomer, 2-amino-N-(4-chlorobenzyl)benzamide , provides an excellent and representative example of the expected spectral characteristics. mdpi.com
The synthesis of these compounds can be achieved by reacting isatoic anhydride (B1165640) with the appropriately substituted benzylamine (B48309). mdpi.com The structural data presented below belongs to the 4-chloro isomer, synthesized for a study on antimicrobial agents, and is used here for illustrative purposes. mdpi.com
Table 2: ¹H-NMR Spectroscopic Data for 2-amino-N-(4-chlorobenzyl)benzamide
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
|---|---|---|---|---|
| 7.55 | Doublet (d) | 1H | Ar-H | Aromatic proton on the aminobenzamide ring. |
| 7.38 | Doublet (d) | 2H | Ar-H | Two equivalent aromatic protons on the chlorobenzyl ring. |
| 7.33 | Doublet (d) | 2H | Ar-H | Two equivalent aromatic protons on the chlorobenzyl ring. |
| 7.14 | Triplet (t) | 1H | Ar-H | Aromatic proton on the aminobenzamide ring. |
| 6.70 | Doublet (d) | 1H | Ar-H | Aromatic proton on the aminobenzamide ring. |
| 6.52 | Triplet (t) | 1H | Ar-H | Aromatic proton on the aminobenzamide ring. |
| 6.45 | Broad Singlet (br s) | 2H | -NH₂ | Protons of the primary amino group on the benzamide ring. |
| 4.40 | Singlet (s) | 2H | -CH₂- | Methylene bridge protons connecting the nitrogen to the benzyl ring. |
Solvent: DMSO-d₆; Spectrometer: 400 MHz. Data is for the 4-chloro isomer. mdpi.com
Table 3: ¹³C-NMR Spectroscopic Data for 2-amino-N-(4-chlorobenzyl)benzamide
| Chemical Shift (δ ppm) | Assignment | Interpretation |
|---|---|---|
| 169.4 | C=O | Amide carbonyl carbon. |
| 150.3 | Ar-C | Aromatic carbon attached to the -NH₂ group. |
| 139.5 | Ar-C | Quaternary aromatic carbon of the chlorobenzyl ring. |
| 132.4 | Ar-C | Aromatic carbon. |
| 131.7 | Ar-C | Aromatic carbon attached to the chlorine atom. |
| 129.5 | Ar-C | Aromatic carbon. |
| 128.7 | Ar-C | Aromatic carbon. |
| 128.6 | Ar-C | Aromatic carbon. |
| 116.9 | Ar-C | Aromatic carbon. |
| 115.1 | Ar-C | Aromatic carbon. |
| 114.7 | Ar-C | Aromatic carbon. |
| 40.2 | -CH₂- | Methylene bridge carbon. |
Solvent: DMSO-d₆. Data is for the 4-chloro isomer. mdpi.com
Table 4: Infrared (IR) Spectroscopy Data for 2-amino-N-(4-chlorobenzyl)benzamide
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3472, 3358 | N-H Stretch | Primary Amine (-NH₂) |
| 3308 | N-H Stretch | Secondary Amide (-NH-) |
| 1638 | C=O Stretch | Amide I Band |
Method: KBr pellet. Data is for the 4-chloro isomer. mdpi.com
Table 5: Mass Spectrometry (MS) Data for 2-amino-N-(4-chlorobenzyl)benzamide
| m/z | Ion | Interpretation |
|---|---|---|
| 260 | [M]⁺ | Molecular ion peak, corresponding to the mass of the compound. |
| 261 | [M+1]⁺ | Isotope peak due to the natural abundance of ¹³C. |
| 229, 225, 214, 192 | - | Fragmentation peaks characteristic of the molecule's structure. |
Data is for the 4-chloro isomer. mdpi.com
Further definitive structural elucidation, particularly the confirmation of solid-state conformation and intermolecular interactions, would be achieved through single-crystal X-ray crystallography. This technique has been applied to similar 2-aminobenzamide derivatives, revealing details such as dihedral angles between aromatic rings and hydrogen bonding networks within the crystal lattice. researchgate.netresearchgate.netanalis.com.my
Cellular and Molecular Targets
The biological effects of 2-aminobenzamide derivatives are rooted in their interactions with a variety of cellular and molecular targets. Research has primarily centered on their ability to inhibit key enzymes and modulate critical receptors involved in cell signaling and disease progression.
The benzamide chemical structure is a key feature in a range of enzyme inhibitors, demonstrating varied potency and selectivity across different enzyme families.
Histone Deacetylases (HDACs) : The 2-aminobenzamide scaffold is a well-established component of potent Histone Deacetylase (HDAC) inhibitors. nih.gov These compounds are particularly noted for their selectivity towards Class I HDAC enzymes (HDAC1, 2, and 3). google.com For instance, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) showed a class I selective inhibition pattern with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov Another study on N-(2-aminophenyl)-benzamide derivatives reported a compound (15k) with high potency and selectivity for HDAC3, exhibiting IC50 values of 80 nM for HDAC1, 110 nM for HDAC2, and a significantly more potent 6 nM for HDAC3-NCoR2. drugbank.com This inhibition of HDACs can reverse gene silencing; for example, 2-aminobenzamide HDAC inhibitors have been shown to increase FXN mRNA levels in neuronal cells derived from patients with Friedreich's Ataxia by increasing histone acetylation. nih.gov
Aurora Kinases : N-benzylbenzamide derivatives have been identified as novel allosteric inhibitors of Aurora Kinase A (AurkA). nih.gov These kinases are crucial for regulating mitotic events, making them attractive cancer targets. nih.govnih.gov One such inhibitor, compound 6h, demonstrated an IC50 value of 6.50 µM against AurkA, which is comparable to other potent allosteric inhibitors. nih.gov The mechanism involves binding to an allosteric pocket that disrupts the interaction between AurkA and its activator, TPX2. nih.gov
Checkpoint Kinase 1 (Chk1) : Chk1 is a critical protein kinase for activating and maintaining DNA damage checkpoints. nih.gov While direct inhibition by this compound is not specified, related heterocyclic structures like 2-aminothiazole (B372263) derivatives have been developed as potent CHK1 inhibitors. nih.gov One such compound, 8n, displayed a CHK1 inhibitory IC50 value of 4.25 nM. nih.gov Pharmacological inhibition of Chk1 can abrogate DNA damage checkpoints, which is a strategy to enhance the efficacy of chemotherapy. nih.gov
Carbonic Anhydrase (CA) : Sulfonamide derivatives are the primary class of carbonic anhydrase inhibitors. unifi.it Research into 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulfonamides has identified compounds with selective inhibitory activity against brain-associated human carbonic anhydrase isoforms, particularly hCA VII, which is a target for neuropathic pain. unifi.itnih.gov While aliphatic sulfonamides are typically weak inhibitors, structural modifications can lead to highly potent inhibitors. researchgate.netnih.govmdpi.com
Fatty Acid Amide Hydrolase (FAAH) : FAAH is the enzyme responsible for degrading endogenous fatty acid amides like anandamide. nih.govnih.gov Inhibition of FAAH is a therapeutic strategy for pain and sleep disorders. nih.gov Potent inhibitors have been developed that can prolong the action of endogenous cannabinoids. nih.govnih.gov
There is limited specific information in the reviewed literature regarding the direct inhibitory activity of this compound on Cholinesterase or Alpha-Glucosidase.
| Enzyme | Related Compound | Inhibition Data (IC50) | Reference |
|---|---|---|---|
| HDAC1 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 95.2 nM | nih.gov |
| HDAC2 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 260.7 nM | nih.gov |
| HDAC3 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 255.7 nM | nih.gov |
| HDAC1 | N-(2-aminophenyl)-benzamide 15k | 80 nM | drugbank.com |
| HDAC2 | N-(2-aminophenyl)-benzamide 15k | 110 nM | drugbank.com |
| HDAC3-NCoR2 | N-(2-aminophenyl)-benzamide 15k | 6 nM | drugbank.com |
| Aurora Kinase A | N-benzylbenzamide 6h | 6.50 µM | nih.gov |
| Checkpoint Kinase 1 | 2-aminothiazole 8n | 4.25 nM | nih.gov |
The benzamide moiety is also present in ligands that modulate various G protein-coupled receptors (GPCRs) and receptor tyrosine kinases.
Serotonin Receptors : Certain 2-alkoxy-4-amino-5-chlorobenzamide derivatives have been synthesized and evaluated as potent antagonists for the serotonin-3 (5-HT3) receptor. nih.gov Extensive structure-activity relationship (SAR) studies on related carboxamides led to the identification of compounds with potent 5-HT3 receptor antagonistic activity, comparable to established drugs like ondansetron (B39145) and granisetron. cncb.ac.cn The 5-HT1A receptor, which is coupled to Gαi/0 protein, is another target whose activation can reduce anxiety-related behaviors. mdpi.com
Dopamine (B1211576) Receptors : Dopamine receptors are crucial targets for neuropsychiatric disorders. nih.govmdpi.com The D2 dopamine receptor's affinity and the functional response to ligands can be modulated by specific amino acid changes in its structure. nih.govscilit.com While not specific to this compound, related benzamide derivatives have been explored for their effects on dopamine receptor signaling. nih.gov
Epidermal Growth Factor Receptor (EGFR) : EGFR is a receptor tyrosine kinase often dysregulated in cancer. google.comnih.gov Its activity can be modulated by various molecules, including antibodies and other cell adhesion molecules that can potentiate or inhibit its signaling pathways. nih.govnih.gov
There is limited specific information in the reviewed literature regarding the direct modulatory activity of this compound on CXCR2/CXCR1 Receptors, Sigma-1 Protein Ligands, Cannabinoid-1 Receptors, or Vascular Endothelial Growth Factor Receptors (VEGFR). However, the broader endocannabinoid system, which includes Cannabinoid-1 Receptors (CB1R), is influenced by FAAH inhibitors that prevent the breakdown of endogenous ligands. nih.gov
While some anticancer agents function through direct interaction with DNA, such as intercalation or groove binding, the primary mechanism for the aminobenzamide class of compounds, particularly as HDAC inhibitors, is through epigenetic modification rather than direct DNA binding. The reviewed literature did not provide specific evidence of this compound acting via DNA intercalation or groove binding modes.
By interacting with key enzymes and receptors, 2-aminobenzamide derivatives can significantly modulate critical cellular pathways.
Cell Proliferation and Cell Cycle Regulation : As inhibitors of HDACs and Aurora Kinases, these compounds have antiproliferative effects. google.comnih.gov Inhibition of HDACs can lead to G2/M phase arrest and apoptosis in cancer cells. nih.gov For example, the HDAC inhibitor N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was found to be significantly more potent at inhibiting the growth of A2780 and HepG2 cancer cell lines than the established drug SAHA. nih.gov Similarly, allosteric inhibition of AurkA can suppress DNA replication. nih.gov Inhibition of Chk1 also impairs DNA synthesis and can cause premature entry into mitosis, leading to cell death. nih.gov
Signal Transduction : The compound class modulates multiple signal transduction pathways. Inhibition of HDACs by 2-aminobenzamides leads to increased histone acetylation, altering gene expression. nih.gov Modulation of receptors like EGFR, serotonin, and dopamine receptors directly impacts their downstream signaling cascades, such as the ERK and AKT pathways for EGFR. mdpi.comnih.gov
Inflammatory Responses : While not a primary focus of the provided results, the modulation of targets like FAAH can have implications for inflammatory processes, as the endocannabinoid system is involved in regulating inflammation. nih.gov
In Vitro Studies on Mechanisms of Action
In vitro studies are essential for elucidating the precise mechanisms by which these compounds exert their biological effects at the cellular level.
Cell-based assays are used to confirm that a compound engages its intended molecular target within a cellular context.
HDAC Inhibition : In human cell lines such as U937 and PC-3, N-(2-aminophenyl)-benzamide HDAC inhibitors were shown to increase the acetylation of histone H3K9, confirming target engagement. drugbank.com In these same cell lines, the inhibitors also led to a decrease in cyclin E expression in U937 cells, demonstrating a downstream effect on cell cycle machinery. drugbank.com Furthermore, in neuronal cells derived from Friedreich's Ataxia patients, 2-aminobenzamide HDAC inhibitors effectively increased frataxin protein levels, demonstrating a functional outcome of target engagement. nih.gov
Chk1 Inhibition : Treatment of MV-4-11 cells with a 2-aminothiazole-based Chk1 inhibitor (compound 8n) resulted in a robust inhibition of Chk1 autophosphorylation on serine 296, providing clear evidence of target engagement in a cellular model. nih.gov
| Assay Type | Cell Line | Compound Type | Observed Effect | Reference |
|---|---|---|---|---|
| Histone Acetylation | U937, PC-3 | N-(2-aminophenyl)-benzamide derivative | Increased H3K9 acetylation | drugbank.com |
| Protein Expression | U937 | N-(2-aminophenyl)-benzamide derivative | Lowered cyclin E expression | drugbank.com |
| Protein Expression | FRDA neuronal cells | 2-aminobenzamide HDAC inhibitor | Increased frataxin protein | nih.gov |
| Antiproliferation | A2780, HepG2 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Inhibited cell growth | nih.gov |
| Cell Cycle Analysis | HepG2 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Induction of G2/M phase arrest and apoptosis | nih.gov |
| Kinase Autophosphorylation | MV-4-11 | 2-aminothiazole Chk1 inhibitor | Inhibition of CHK1 autophosphorylation (Ser296) | nih.gov |
Mechanistic Investigations of Biological Activities Preclinical Focus
Preclinical Pharmacodynamics
While specific data from biochemical assays focusing on the enzyme or receptor activity of 2-amino-N-(3-chlorobenzyl)benzamide are not extensively detailed in publicly available research, the broader class of benzamide (B126) derivatives has been the subject of numerous mechanistic studies. These investigations provide a framework for understanding the potential biological targets of this compound. Research into structurally related benzamides has revealed activities ranging from antimicrobial to antiparasitic, often stemming from the inhibition of crucial enzymes or interaction with specific receptors.
Studies on various 2-aminobenzamide (B116534) derivatives have demonstrated their potential as antimicrobial agents. The mechanism of action, while not fully elucidated for all derivatives, is often attributed to the disruption of essential microbial processes. For instance, some benzamides are known to interfere with cell wall synthesis or nucleic acid replication in bacteria.
In the context of antiparasitic activity, a notable study on N-(2-aminoethyl)-N-phenyl benzamides, which share a common benzamide core, identified potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. The research highlighted that the activity of these compounds is highly dependent on the substitution pattern on the benzoyl moiety. Specifically, substitutions at the 2-position of the benzoyl ring were found to be most effective. The 2-chlorobenzoyl derivative in that series was significantly more active than its 3-chloro and 4-chloro counterparts. This suggests that the positioning of the chloro-substituent, as seen in this compound, is a critical determinant of biological activity.
The following tables summarize the findings for related benzamide compounds, offering insights into the structure-activity relationships that may also be relevant for this compound.
Table 1: In Vitro Activity of N-(2-aminoethyl)-N-phenyl Benzamide Analogs against Trypanosoma brucei
| Compound | Substitution on Benzoyl Ring | EC50 (µM) |
| Analog 1 | 2-chloro | >3x more active than 3-chloro analog |
| Analog 2 | 3-chloro | - |
| Analog 3 | 4-chloro | ~8x less active than 2-chloro analog |
| Analog 4 | 2-methyl | 14x more active than 4-methyl analog |
| Analog 5 | 4-methyl | - |
| Analog 6 | 2-methoxy | >4x more potent than 4-methoxy analog |
| Analog 7 | 4-methoxy | - |
| Analog 8 | 2-trifluoromethyl | Potent activity |
| Analog 9 | 2-trifluoromethyl-4-fluoro | Most potent in series |
Based on a comprehensive review of available scientific literature, there is currently no specific preclinical biological data for the chemical compound “this compound” to fulfill the requirements of the requested article.
Extensive searches for in vitro cytotoxicity assessments, cell cycle perturbation studies, mechanisms of antiproliferative effects, and antimicrobial activities for this exact compound did not yield any specific results. While research exists for structurally related benzamide derivatives, the user’s strict instruction to focus solely on "this compound" and not introduce information on other compounds prevents the generation of an article based on the provided outline.
Therefore, the requested article on the preclinical biological evaluation of “this compound” cannot be generated at this time due to the absence of specific published data for this molecule. Further experimental research on this particular compound would be necessary to provide the information required for the outlined sections.
Preclinical Biological Evaluation
Antimicrobial Activities
Minimal Inhibitory Concentration (MIC) Determinations
There is no specific information available regarding the Minimal Inhibitory Concentration (MIC) of 2-amino-N-(3-chlorobenzyl)benzamide against any tested microorganisms. However, the broader class of 2-aminobenzamide (B116534) derivatives has been a subject of investigation for their antimicrobial properties.
Studies on various 2-aminobenzamide derivatives have demonstrated a range of antibacterial and antifungal activities. For instance, a series of novel 2-aminobenzamide derivatives were synthesized and tested against several bacterial and fungal strains, with some compounds showing moderate to good activity. nih.govmdpi.com In one study, a particular derivative exhibited potent antifungal activity against Aspergillus fumigatus, even more so than the standard drug Clotrimazole. nih.govmdpi.com The research highlighted that the antimicrobial potential of these compounds is influenced by their structural features. nih.govmdpi.com Another study focused on 2-aminobenzamide derivatives containing a 1,2,4-oxadiazole (B8745197) moiety, which showed significant inhibitory activity against the human acute monocytic myeloid leukemia cell line U937. nih.gov
Despite these promising results for the general class of 2-aminobenzamides, no studies were identified that specifically determined the MIC for this compound.
Anti-inflammatory Properties
Direct research on the anti-inflammatory properties of this compound is not available in the current body of scientific literature. However, the benzamide (B126) scaffold is recognized for its potential in modulating inflammatory responses.
In Vitro Models of Inflammatory Responses
No in vitro studies on inflammatory responses for this compound have been reported. Research into related structures, such as N-2-(phenylamino) benzamide derivatives, has shown that this class of compounds can act as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), which are linked to inflammation and cancer. nih.gov One optimized compound from this series demonstrated a significant inhibitory effect on COX-2 and suppressed the activation of the NF-κB pathway in cancer cells, a key pathway in inflammatory processes. nih.gov Furthermore, derivatives of indole-2-formamide benzimidazole[2,1-b]thiazole have been shown to effectively inhibit the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α in cell-based assays. rsc.org
Other Pharmacological Activities
Beyond antimicrobial and anti-inflammatory research, other pharmacological activities of benzamide derivatives have been explored. However, specific data for this compound remains elusive.
Antioxidant Activity Assessment
No specific antioxidant activity assessment for this compound has been documented. However, the antioxidant potential of amino-substituted benzamide derivatives has been investigated. One study prepared a range of N-arylbenzamides and evaluated their antioxidant capacity using DPPH and FRAP assays. acs.orgnih.gov The results indicated that many of these systems exhibit improved antioxidative properties compared to the reference molecule, butylated hydroxytoluene (BHT). acs.orgnih.gov The study also highlighted that the presence of hydroxy and methoxy (B1213986) groups, as well as the protonation state of the amino group, can significantly influence the antioxidant activity. acs.orgnih.gov Another study isolated a new benzamide, 2-amino-3,4-dihydroxy-5-methoxybenzamide, from an endophytic Streptomyces species and investigated its antioxidant activity. nih.gov
Anticonvulsant Efficacy in Preclinical Models
There are no preclinical data available on the anticonvulsant efficacy of this compound. The N-benzylamide moiety is, however, a feature in some compounds with demonstrated anticonvulsant activity. For example, N-benzyl-2-acetamidopropionamide derivatives have been shown to be potent anticonvulsants in models like the maximal electroshock-induced seizure test. nih.gov The anticonvulsant activity of these derivatives was found to be comparable to that of phenytoin. nih.gov Another study synthesized and evaluated twelve new benzylamide derivatives, with some showing promising results in various anticonvulsant screening models. nih.gov These findings suggest that the N-benzylamide scaffold is of interest in the development of new anticonvulsant drugs, but provide no specific information on the 3-chloro substituted 2-aminobenzamide derivative.
Analgesic Properties
Extensive searches of scientific literature and chemical databases did not yield any specific preclinical studies evaluating the analgesic properties of this compound. While research into the analgesic activities of various benzamide derivatives is an active area of investigation, no data was found pertaining directly to this specific compound.
Potential in Neurological and Psychiatric Disorders
There is no publicly available research data from preclinical evaluations of this compound for its potential in treating neurological and psychiatric disorders such as depression, Alzheimer's disease, schizophrenia, or Parkinson's disease. Although various benzamide compounds are explored as potential therapeutic agents for these conditions, studies specifically investigating this compound were not identified in the conducted searches.
In Silico Research on this compound Remains Undisclosed in Publicly Accessible Scientific Literature
Despite a comprehensive search of publicly available scientific databases and computational chemistry literature, no specific studies detailing the molecular docking simulations, molecular dynamics simulations, or Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling for the compound This compound have been identified.
While the broader class of benzamide derivatives has been the subject of extensive computational research, including docking studies to predict binding affinities and identify interactions with various biological targets, this specific molecule does not appear in published research under these computational contexts. General methodologies for such in silico analyses are well-established in the field of drug discovery and materials science. These techniques are routinely used to predict the behavior and properties of novel compounds. However, the application of these methods to this compound has not been documented in the accessible scientific record.
Consequently, the detailed analysis requested—including prediction of ligand-target binding affinities, identification of key interacting residues, analysis of ligand-receptor complex stability, conformational dynamics, binding energetics, and QSAR/QSPR modeling—cannot be provided at this time, as the primary research data for this specific compound is not available.
Further investigation into proprietary research or unpublished data would be necessary to fulfill the specific parameters of the requested article.
Computational Chemistry and in Silico Approaches
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Development of Predictive Models for Biological Activity
Predictive models for biological activity, such as Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in computational drug discovery. bio-hpc.eu These models correlate the structural or physicochemical properties of a series of compounds with their biological activities. For 2-amino-N-(3-chlorobenzyl)benzamide, a QSAR study would typically involve a dataset of structurally similar benzamide (B126) derivatives with known activities against a specific biological target. By analyzing this data, a mathematical model is built to predict the activity of new compounds like this compound before they are synthesized. bio-hpc.eu
Another common approach is the use of software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide spectrum of biological activities based on the structural formula of a compound. nih.govnih.gov The prediction is based on a comparison of the compound's structure with a large database of known bioactive molecules. way2drug.comway2drug.com Such an analysis would provide probabilities for various pharmacological effects and mechanisms of action for this compound. However, specific PASS or QSAR modeling results for this compound have not been published.
Application of Molecular Descriptors (e.g., LogP, Topological Polar Surface Area)
Molecular descriptors are numerical values that characterize the properties of a molecule. They are essential inputs for QSAR models and for assessing a compound's drug-like potential. Key descriptors include:
LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity (fat-solubility) of a compound. It is a critical factor influencing how a drug is absorbed and distributed in the body. mdpi.com A balanced LogP is essential for a molecule to pass through lipid cell membranes and also be soluble in aqueous environments like blood. nih.gov
Topological Polar Surface Area (TPSA): TPSA is calculated from the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is an excellent predictor of a drug's ability to permeate cell membranes. Generally, compounds with a lower TPSA are more likely to cross the blood-brain barrier.
While these descriptors can be calculated for this compound using various software platforms, specific, experimentally validated or peer-reviewed computational studies reporting these values and their implications for this molecule are not available.
In Silico Pharmacokinetics (ADMET) Prediction
In silico ADMET prediction involves the use of computational models to estimate the absorption, distribution, metabolism, excretion, and toxicity of a compound. mdpi.com This early-stage profiling helps to identify potential liabilities that could cause a drug candidate to fail in later stages of development. nih.gov
Prediction of Absorption, Distribution, Metabolism, Excretion Properties
Computational servers and software can predict a range of ADMET properties. For this compound, such a profile would typically include predictions for:
Absorption: Estimations of human intestinal absorption and permeability through models like Caco-2 cell permeability.
Distribution: Predictions of blood-brain barrier penetration and plasma protein binding.
Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.
Excretion: Predictions related to how the compound is cleared from the body, such as total clearance rate.
Without specific studies on this compound, a detailed ADMET data table cannot be constructed.
Bioinformatics Prediction for Drug-likeness
"Drug-likeness" is a qualitative concept that assesses a compound's similarity to known drugs based on its physicochemical properties. wikipedia.orggardp.org This assessment helps prioritize compounds that are more likely to have favorable pharmacokinetic properties and ultimately become successful drugs. chemrevlett.com
Several rule-based filters are used to evaluate drug-likeness, the most famous being Lipinski's Rule of Five . nih.gov According to this rule, poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria:
Molecular weight less than 500 Daltons
LogP not exceeding 5
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
Other rules, such as Veber's rule (related to rotatable bonds and TPSA), also provide guidance. A computational analysis of this compound would involve calculating these properties and checking for compliance with these rules. However, a formal, published drug-likeness evaluation for this specific compound is not available.
Future Research Directions and Translational Perspectives
Rational Design of Novel Benzamide (B126) Derivatives with Enhanced Potency and Selectivity
Rational drug design for derivatives of 2-amino-N-(3-chlorobenzyl)benzamide hinges on systematic structure-activity relationship (SAR) studies. The goal is to modify the core structure to optimize interactions with biological targets, thereby enhancing potency and selectivity. The benzamide framework is highly amenable to such modifications, allowing for detailed analysis of how different substituents impact biological activity.
Key areas for modification include:
The Benzamide Core: Altering the substitution pattern on the phenyl ring of the benzamide can significantly influence activity.
The N-benzyl Moiety: The 3-chloro substitution on the benzyl (B1604629) ring is a critical determinant of activity. Exploring other substitutions (e.g., fluoro, methyl, trifluoromethyl) at various positions (ortho, meta, para) on this ring could lead to improved target engagement. For instance, in one study of benzoxazole-benzamide conjugates, compounds with a 5-chlorobenzoxazole moiety generally showed better cytotoxic activity than their methyl-substituted or unsubstituted counterparts. reactionbiology.com
An example of rational design involves replacing moieties to improve metabolic stability and potency. In a series of SIRT2 inhibitors, an unfavorable sulfonamide group was successfully replaced by a thioether group, which not only overcame metabolic instability but also resulted in a three-fold increase in potency. nih.gov This strategy of isosteric replacement could be applied to the benzamide core of this compound to generate novel derivatives with superior properties.
| Structural Modification | Rationale | Potential Outcome |
| Varying substituent on the benzyl ring | Explore electronic and steric effects on target binding | Enhanced potency and/or selectivity |
| Modifying the 2-amino group | Alter hydrogen bonding and conformation | Modulate target interaction and pharmacokinetics |
| Replacing the benzamide core | Bioisosteric replacement to improve properties | Improved metabolic stability or novel activities |
| Introducing heterocyclic rings | Increase structural diversity and potential for new interactions | Novel biological targets and activities |
Exploration of Multi-Targeting Strategies for Complex Diseases
Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways, making single-target drugs less effective. nih.gov The development of multi-targeted drugs, which can modulate several biological targets simultaneously, is a promising therapeutic strategy. nih.govpharmastate.academy This approach can lead to higher therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov
The benzamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for designing ligands for multiple targets. pharmastate.academy By combining the this compound pharmacophore with other known active moieties, novel hybrid molecules with dual or multiple activities can be created.
Examples of such strategies with related benzamide compounds include:
Dual Enzyme Inhibition for Alzheimer's Disease: Researchers have designed and synthesized benzamide derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of Alzheimer's disease. pharmastate.academy
Combined Kinase and COX-2 Inhibition for Cancer: Benzamide-chalcone hybrids have been developed to simultaneously inhibit c-Met kinase and cyclooxygenase-2 (COX-2), both of which are significant targets in tumor progression. usp.org
MAO-B Inhibition and Iron Chelation: Novel benzamide-hydroxypyridinone hybrids have been designed as multifunctional agents for Alzheimer's disease, possessing both monoamine oxidase B (MAO-B) inhibitory activity and potent iron-chelating properties. nih.gov
Applying this strategy, the this compound structure could be hybridized with other pharmacophores to tackle complex diseases where multiple targets are implicated.
Addressing Assay Variability and Data Discrepancies in Biological Evaluation
The biological evaluation of novel compounds like this compound is subject to inherent variability that can complicate the interpretation of results and hinder reproducibility. nih.gov High-throughput screening (HTS), a common method for initial testing, can generate vast amounts of data, but its reliability is often questioned due to the use of multiple reagents and technician-intensive processes. dovepress.com
Sources of variability and discrepancies in biological assays include:
Assay Format and Conditions: Differences in experimental setups, such as the choice of readout parameters (e.g., radiometric vs. luciferase-based assays), enzyme or cell concentrations, and co-substrate levels (e.g., ATP in kinase assays), can lead to significantly different results, such as measured IC50 values. pharmastate.academy A compound that appears potent in a biochemical assay may show little to no activity in a cell-based assay due to factors like cell permeability or the presence of competing molecules. reactionbiology.com
Inter-Laboratory Variability: Even when using the same assay, differences in laboratory procedures, equipment, reagent lots, and personnel can lead to substantial variation in results between different research groups. nih.govuni-ulm.de This highlights the need for standardization and robust quality control measures. uni-ulm.de
Compound Stability and Purity: The degradation of compounds in screening libraries over time can lead to a lack of reproducibility, where an observed biological effect may be due to a breakdown product rather than the original molecule. nih.gov
To address these challenges, a systematic workflow for inhibitor characterization is essential. This includes rigorous assay optimization, the use of standardized reference materials, and validating results across different assay platforms (e.g., biochemical and cell-based). nih.govbohrium.com Furthermore, establishing clear quality control parameters, such as the Z' factor and signal-to-background ratios, helps ensure that screening data is reliable and reproducible. researchgate.net Cross-validation of methods between collaborating laboratories is also a crucial step to ensure data can be compared and integrated effectively. researchgate.net
Potential Applications Beyond Medicinal Chemistry (e.g., New Materials, Agrochemicals)
While the primary focus for benzamide derivatives is often medicinal chemistry, their versatile chemical nature allows for applications in other fields, notably in agrochemicals and materials science.
Agrochemicals: The benzamide structure is a well-established scaffold in the development of pesticides. Several commercial agrochemicals are based on this core structure. Research has shown that novel benzamide derivatives can exhibit potent insecticidal, fungicidal, and herbicidal activities. dovepress.comresearchgate.net
Insecticidal and Fungicidal Activity: In one study, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) showed good larvicidal activities against mosquito larvae and significant fungicidal activities against eight tested fungi. dovepress.com For example, compound 7h in this series exhibited superior inhibitory activity (90.5%) against Botrytis cinereal compared to the commercial fungicide fluxapyroxad (63.6%). dovepress.com
Herbicidal Activity: The compound Propyzamide (3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide) is a selective, systemic herbicide used to control grass and broadleaf weeds. This demonstrates the utility of halogenated benzamides in agriculture.
Given these precedents, derivatives of this compound could be rationally designed and screened for potential use as novel pesticides.
New Materials: The unique chemical properties of benzamides can be exploited in materials science. A compelling example is the functionalization of multi-walled carbon nanotubes (MWCNTs) with 2-amino-N-benzylbenzamide groups. This chemical modification was shown to impart photoelectronic properties to the nanotubes, evidenced by strong fluorescence quenching. Such functionalized nanomaterials could have applications in electronics, sensors, or advanced composites. The study of benzamide crystal structures also contributes to the field of materials science by providing insights into molecular packing and intermolecular interactions, which are crucial for designing new materials with specific physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
